![molecular formula C24H28N4O B10920396 (4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10920396.png)
(4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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Overview
Description
(4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic system, and additional functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of (4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This method allows for the formation of the pyrazolo[3,4-b]pyridine core. Subsequent functionalization steps, such as reductive desulfurization, hydrolysis, and Suzuki coupling, are used to introduce the desired substituents .
Industrial production methods for such compounds often involve optimization of reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic protocols.
Chemical Reactions Analysis
(4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazolo[3,4-b]pyridine moieties using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
(4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE has been explored for various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery. Some of its notable applications include:
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These kinases are involved in the proliferation, differentiation, and survival of cells. By inhibiting TRKs, the compound can disrupt these processes, leading to the inhibition of cancer cell growth and survival . The compound binds to the ATP-binding pocket of the kinase, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
(4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
Entrectinib: Another TRK inhibitor with a similar mechanism of action.
Larotrectinib: A selective TRK inhibitor used in the treatment of TRK fusion-positive cancers.
The uniqueness of (4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE lies in its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other TRK inhibitors.
Properties
Molecular Formula |
C24H28N4O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C24H28N4O/c1-16-22-20(15-21(19-8-9-19)25-23(22)27(2)26-16)24(29)28-12-10-18(11-13-28)14-17-6-4-3-5-7-17/h3-7,15,18-19H,8-14H2,1-2H3 |
InChI Key |
ZRJKJZXVFDWNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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